N-(3,3-Diphenylprop-2-en-1-yl)acetamide
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Overview
Description
N-(3,3-Diphenylprop-2-en-1-yl)acetamide: is an organic compound that belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diphenylprop-2-en-1-yl)acetamide typically involves the aldol condensation reaction between benzaldehyde and acetophenone to form chalcone, followed by the reaction with acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an ethanol or methanol solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3,3-Diphenylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
N-(3,3-Diphenylprop-2-en-1-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,3-Diphenylprop-2-en-1-yl)acetamide involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system in the compound allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Chalcone: (2E)-1,3-Diphenylprop-2-en-1-one, a precursor to N-(3,3-Diphenylprop-2-en-1-yl)acetamide.
Benzalacetophenone: Another chalcone derivative with similar biological activities.
Phenyl styryl ketone: A compound with a similar structure and reactivity.
Uniqueness: this compound is unique due to its specific acetamide functional group, which imparts distinct biological activities and chemical reactivity compared to other chalcone derivatives.
Properties
CAS No. |
98517-70-5 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(3,3-diphenylprop-2-enyl)acetamide |
InChI |
InChI=1S/C17H17NO/c1-14(19)18-13-12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,18,19) |
InChI Key |
ODZDHRHIPUCJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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